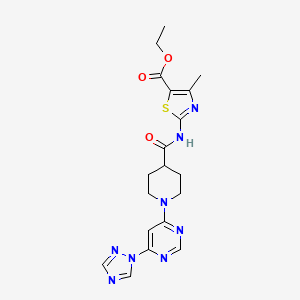

ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate

CAS No.: 1797696-08-2

Cat. No.: VC4600375

Molecular Formula: C19H22N8O3S

Molecular Weight: 442.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797696-08-2 |

|---|---|

| Molecular Formula | C19H22N8O3S |

| Molecular Weight | 442.5 |

| IUPAC Name | ethyl 4-methyl-2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C19H22N8O3S/c1-3-30-18(29)16-12(2)24-19(31-16)25-17(28)13-4-6-26(7-5-13)14-8-15(22-10-21-14)27-11-20-9-23-27/h8-11,13H,3-7H2,1-2H3,(H,24,25,28) |

| Standard InChI Key | JGUWFPXOJSVBNL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)C |

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound is characterized by a hybrid architecture combining thiazole, pyrimidine, piperidine, and 1,2,4-triazole moieties. Key molecular properties include:

| Property | Value |

|---|---|

| CAS Number | 1797696-23-1 |

| Molecular Formula | C₁₈H₁₉N₇O₃S |

| Molecular Weight | 413.5 g/mol |

| SMILES Notation | CCOC(=O)C1=C(SC(NC(=O)C2CCN(C3=NC=NC=N3)CC2)=N1)C |

The thiazole ring (4-methyl substitution) and pyrimidine-triazole scaffold are critical for its interactions with biological targets, while the ethyl ester group enhances solubility .

Structural Analysis

X-ray crystallography data for analogous compounds (e.g., pyrimidine-thiazole hybrids) reveal planar configurations for the pyrimidine and thiazole rings, with the piperidine moiety adopting a chair conformation. The triazole group participates in hydrogen bonding, which is pivotal for target binding .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Hantzsch Thiazole Synthesis: Condensation of ethyl 2-chloroacetoacetate with thiourea derivatives to form the 4-methylthiazole-5-carboxylate core .

-

Suzuki-Miyaura Coupling: Introduction of the pyrimidine-triazole fragment via palladium-catalyzed cross-coupling .

-

Piperidine Carboxamide Linkage: Amide bond formation between the thiazole and piperidine subunits using carbodiimide coupling agents .

A representative yield of 77–90% has been reported for similar derivatives under optimized conditions (reflux in ethanol with triethylamine) .

Challenges in Synthesis

-

Steric Hindrance: Bulky substituents on the pyrimidine ring necessitate precise temperature control (60–80°C) to avoid side reactions .

-

Purification: Column chromatography with ethyl acetate/hexane (3:7) is required to isolate the final product due to polar byproducts .

Biological Activity and Mechanisms

Antimicrobial Properties

Comparative studies on structurally related compounds demonstrate:

-

Gram-Positive Bacteria: MIC values of 6.25–50 µg/mL against Staphylococcus aureus and Bacillus subtilis .

-

Gram-Negative Bacteria: Moderate activity (MIC >100 µg/mL) against Escherichia coli .

The thiazole and triazole groups disrupt microbial cell membranes via electrostatic interactions, while the pyrimidine moiety inhibits DNA synthesis .

Kinase Inhibition

Patent data highlight the role of pyrimidine-triazole derivatives as protein kinase B (Akt) inhibitors (IC₅₀ = 0.5–10 nM) . The piperidine carboxamide linker enhances binding affinity to the kinase ATP-binding pocket .

Antifungal Activity

In silico models predict strong binding to fungal CYP51 (lanosterol 14α-demethylase), a target for azole antifungals. Experimental validation is pending .

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Solubility: >100 µM in PBS (pH 7.4) due to the ethyl ester group .

-

Metabolic Stability: Low hepatocyte clearance (t₁/₂ >4 hours) in rodent models .

Toxicity

Preliminary assays (MTT) on HEK293 cells show an IC₅₀ >50 µM, suggesting favorable safety margins.

Applications and Future Directions

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume